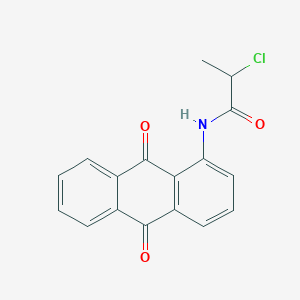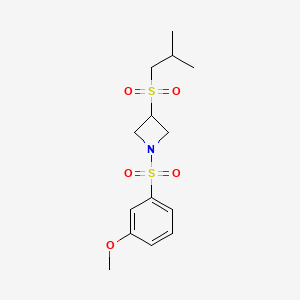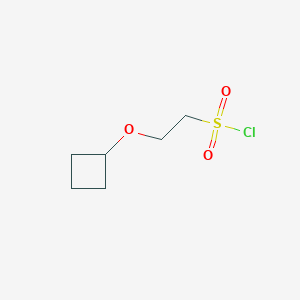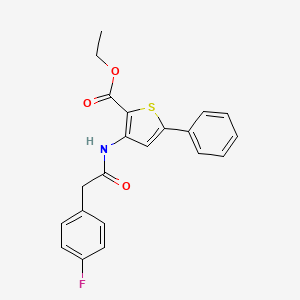
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is a chemical compound with the molecular formula C₁₇H₁₂ClNO₃ and a molecular weight of 313.74 g/mol. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and research.
作用機序
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that the compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives likely interact with the cellular machinery of the target organisms, leading to their antimicrobial effects.
Biochemical Pathways
The compound’s interaction with amino acids suggests that it may affect protein synthesis and other amino acid-dependent processes in the target organisms .
Pharmacokinetics
The compound’s molecular weight (31374 ) and its interactions with amino acids suggest that it may be well-absorbed and distributed in the body .
Result of Action
The result of the action of this compound is the inhibition of growth of certain bacteria and fungi. This is evidenced by its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound has been used as an antifungal agent in the form of a lacquer , suggesting that its efficacy and stability may be affected by factors such as temperature, humidity, and pH.
生化学分析
Biochemical Properties
It has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Cellular Effects
Its derivatives have shown antimicrobial properties , suggesting that it may influence cell function by disrupting microbial cell processes.
Molecular Mechanism
Its derivatives have been shown to exhibit antimicrobial activity , which suggests that they may interact with biomolecules in microbial cells, potentially inhibiting enzymes or altering gene expression.
Metabolic Pathways
Its derivatives have been synthesized using α-, β- and ω-amino acids , suggesting that it may interact with enzymes or cofactors involved in amino acid metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the reaction of 9,10-dihydroanthracene-1-carboxylic acid with chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of maintaining anhydrous conditions and precise temperature control to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Higher oxidation state derivatives of the compound.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : Substituted derivatives with different nucleophiles.
科学的研究の応用
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is similar to other anthraquinone derivatives such as 9,10-anthraquinone and 1-aminoanthraquinone. its unique chloro-substituted propanamide group sets it apart, providing distinct chemical and biological properties.
Similar Compounds
9,10-Anthraquinone: : A fundamental anthraquinone derivative used in dyes and pigments.
1-Aminoanthraquinone: : Another anthraquinone derivative with applications in dye production and research.
特性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-13-8-4-7-12-14(13)16(21)11-6-3-2-5-10(11)15(12)20/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHZXAKCQLYIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2914049.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)


![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)
![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)
![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)

![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2914065.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)
![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2914070.png)
